molecular formula C8H12O2 B13328020 Methyl spiro[2.3]hexane-4-carboxylate

Methyl spiro[2.3]hexane-4-carboxylate

Cat. No.: B13328020
M. Wt: 140.18 g/mol
InChI Key: MVAFJBRLDZTGNG-UHFFFAOYSA-N
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Description

Methyl spiro[2.3]hexane-4-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a larger cyclohexane system, with a methyl ester group at the 4-position. Its unique spiro[2.3]hexane scaffold introduces significant ring strain due to the juxtaposition of a three-membered cyclopropane ring and a six-membered cyclohexane ring. This structural motif enhances reactivity, particularly in photochemical applications such as photoclick chemistry, where rapid bond formation is critical . Crystallographic studies reveal a C=C bond length of 1.27–1.28 Å and a bond angle of ~50° within the cyclopropene moiety, which contributes to its high strain and catalytic efficiency .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl spiro[2.3]hexane-6-carboxylate

InChI

InChI=1S/C8H12O2/c1-10-7(9)6-2-3-8(6)4-5-8/h6H,2-5H2,1H3

InChI Key

MVAFJBRLDZTGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CC2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Unsaturated Precursors

One of the foundational approaches involves the cyclopropanation of suitable unsaturated precursors, such as cyclobutanecarbonitriles or cyclobutanes, followed by ring expansion to form the spiro[2.3]hexane core. For example, cyclopropanation of 3-methylene-cyclobutanecarbonitrile using diazocompounds or carbene transfer reagents yields diastereomeric cyclopropanes. Subsequent selective debromination or dehydrohalogenation facilitates formation of the strained cyclopropene intermediate, which can then undergo ring expansion or rearrangement to generate the target spirocyclic system with high stereoselectivity.

Ring Expansion via Oxidative or Nucleophilic Methods

The ring expansion of oxaspiro[2.3]hexanes, achieved through oxidation with peracetic acid or other oxidants, is a prevalent method to access the desired spirocyclic framework. This process often involves initial formation of oxaspiro compounds, which upon oxidation, undergo rearrangement to yield methyl spiro[2.3]hexane-4-carboxylate. Such transformations are advantageous due to their operational simplicity and high yields, as demonstrated in the synthesis of pentalenolactone derivatives.

Radical and Photocatalytic Methods

Photoinduced Synthesis

Recent advances have demonstrated the utility of visible-light irradiation to facilitate the construction of spiro[2.3]hexane scaffolds under mild and environmentally benign conditions. This method employs alkenes with low reactivity, which, upon irradiation, undergo radical addition or cyclization to form the strained spirocyclic core. The process exhibits excellent functional group tolerance, operational simplicity, and scalability, making it suitable for large-scale synthesis.

Radical-Mediated Cyclizations

Radical initiators, such as azobisisobutyronitrile, can generate radical species that promote intramolecular cyclization of suitable precursors, like halogenated cyclobutane derivatives, to form the spirocyclic framework. These methods often proceed under mild conditions and are adaptable to diverse substitution patterns.

Synthetic Routes from Nucleophilic or Electrophilic Intermediates

Nucleophilic Addition to Strained Intermediates

Summary of Key Data and Comparative Analysis

Methodology Starting Materials Key Reagents Yield Range Advantages Limitations
Cyclopropanation + Ring Expansion Cyclobutanecarbonitrile derivatives Diazocompounds, oxidants 60-85% High stereocontrol, operational simplicity Requires multiple steps
Hydrolysis + Curtius Rearrangement Commercial spirocyclic diesters Hydroxylamine, acyl chlorides 31-52% (overall) Uses readily available materials Moderate yields, multi-step
Photoinduced Cyclization Alkenes, low reactivity substrates Visible light, photocatalysts 70-90% Mild, scalable, environmentally friendly Requires specialized equipment
Radical Cyclization Halogenated cyclobutanes Radical initiators 65-80% Mild conditions, broad substrate scope Radical side reactions possible

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[2.3]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl spiro[2.3]hexane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl spiro[2.3]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Methyl-3-cyclopropenecarboxylic Acid

Structure: A monocyclic cyclopropene derivative with a carboxylic acid substituent. Key Differences:

  • Lacks the spirocyclic architecture, resulting in lower ring strain.
  • Exhibits a similar C=C bond length (1.28 Å) but a less distorted bond angle (~50°), as observed in crystallographic studies .
    Reactivity: While reactive in photochemical contexts, its single-strained cyclopropene ring offers slower reaction kinetics compared to the double-strained spiro[2.3]hexane system .

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 1006686-08-3)

Structure: A spiro[4.5]decane derivative with an ethyl ester and formyl group.
Key Differences:

  • Larger spiro system (4.5 vs. 2.3 ring fusion) reduces ring strain.
  • Structural similarity score of 0.71 to Methyl spiro[2.3]hexane-4-carboxylate, indicating shared ester functionality but divergent steric and electronic profiles .

Spiro[2.3]hex-1-ene Derivatives

Structure: Analogous spirocyclic alkenes without ester groups.
Key Differences:

  • The absence of the 4-carboxylate group reduces polarity and solubility in aqueous systems.
  • Retains the double-strained spiro architecture, enabling ultrafast photoclick reactions comparable to this compound .

Data Table: Structural and Reactivity Parameters

Compound C=C Bond Length (Å) Bond Angle (°) Ring Strain Key Application
This compound 1.27–1.28 ~50 High Photoclick chemistry
3-Methyl-3-cyclopropenecarboxylic acid 1.28 ~50 Moderate Photochemical studies
Spiro[2.3]hex-1-ene 1.28 ~50 High Photocatalysis
Ethyl spiro[4.5]decane-8-carboxylate N/A N/A Low Synthetic intermediates

Data sourced from crystallographic and reactivity studies .

Research Findings and Functional Insights

  • Reactivity in Photoclick Chemistry: this compound outperforms monocyclic cyclopropenes due to its double-strained spiro system, achieving reaction rates up to 10× faster in photochemical ligation .
  • Solubility and Stability: The ester group enhances solubility in organic solvents compared to non-ester spiro[2.3]hex-1-ene derivatives, broadening its utility in synthetic workflows .
  • Synthetic Versatility: The spiro[2.3]hexane scaffold allows modular functionalization, enabling tailored applications in drug delivery and materials science .

Biological Activity

Methyl spiro[2.3]hexane-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that combines a cyclohexane ring with a cyclopropane ring, contributing to its conformational rigidity and potential interactions with biological targets. The compound has the following molecular formula:

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may interact with specific molecular targets, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have demonstrated its effectiveness against both bacterial and fungal strains.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed
Candida albicansModerate antifungal activity

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing promising results.

Cell Line IC₅₀ (µM) Reference
HepG2 (Liver Cancer)20.5 ± 1.5
MDA-MB-231 (Breast Cancer)15.8 ± 0.9

These findings suggest that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies

  • Antifungal Activity
    A study focused on the antifungal properties of this compound demonstrated notable efficacy against Candida albicans, indicating its potential as a treatment for fungal infections. The mechanism was attributed to disruption of fungal cell membrane integrity.
  • Cancer Cell Line Testing
    In vitro studies conducted on HepG2 and MDA-MB-231 cell lines showed that this compound exhibited dose-dependent cytotoxicity, with IC₅₀ values suggesting it could be a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

This compound can be compared to other spirocyclic compounds to highlight its unique biological activities:

Compound Biological Activity Reference
Methyl spiro[2.3]hexane-5-carboxylateModerate antibacterial properties
Spiro[2.3]hexane-1-carboxylic acidLimited cytotoxicity

This comparison illustrates that while there are similarities among these compounds, this compound shows superior activity in certain biological assays.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for methyl spiro[2.3]hexane-4-carboxylate?

  • Methodology : Synthesis typically involves multi-step organic reactions. A plausible route includes cyclopropanation to form the spiro[2.3] core, followed by esterification of the carboxylic acid precursor with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via distillation or column chromatography. For example, analogous spiro compounds are synthesized via Michael addition reactions (chalcone derivatives + ethyl acetoacetate) under reflux with NaOH catalysis .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology : Use spectroscopic techniques:

  • NMR (¹H/¹³C): Confirms spirocyclic structure and ester group presence.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹).
  • HPLC/MS : Ensures purity and molecular weight verification.
    • Crystallographic analysis (if single crystals are obtainable) via XRD refines bond lengths and angles .

Q. What are the common chemical reactions involving this compound?

  • Reactivity :

  • Hydrolysis : Acidic/alkaline conditions yield spiro[2.3]hexane-4-carboxylic acid.
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.
  • Substitution : Grignard reagents (e.g., RMgX) replace the ester group .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclopropanation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.
  • Continuous Flow Systems : Scalable production with controlled temperature and residence time reduces side reactions .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic esters?

  • Methodology :

  • Purity Assessment : Verify compound purity (>95% via HPLC) to exclude impurities affecting bioassays.
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Structural Analog Comparison : Compare with derivatives (e.g., ethyl or benzyl esters) to isolate structure-activity relationships (SAR) .

Q. How does the spirocyclic structure influence binding affinity in drug-target interactions?

  • Methodology :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding modes with receptors (e.g., kinases).
  • Conformational Analysis : XRD or DFT calculations reveal rigidity, enhancing entropic favorability during binding .

Q. What are the applications of this compound in material science?

  • Methodology :

  • Polymer Synthesis : Incorporate into co-polymers to enhance thermal stability (TGA analysis) and rigidity (DSC for Tg measurement).
  • Crosslinking Agents : React with di-amines to form rigid networks for high-performance coatings .

Key Considerations for Researchers

  • Contradiction Management : Discrepancies in reaction yields or bioactivity often stem from solvent polarity, catalyst loading, or stereochemical variations. Replicate studies with rigorous analytical controls.
  • Advanced Characterization : Combine XRD for structural validation with MD simulations to probe dynamic behavior in solution.
  • Biological Assays : Prioritize target-specific assays (e.g., enzyme inhibition) over broad phenotypic screens to clarify mechanisms .

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